3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-3-ylmethyl)urea

Medicinal Chemistry Structure-Activity Relationship (SAR) Binding Assay

3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-3-ylmethyl)urea (CAS: 1240526-69-5) is a synthetic small molecule featuring a piperidine core with an ethanesulfonyl substituent and a urea linkage to a pyridin-3-ylmethyl group. It has a molecular weight of 326.42 g/mol and the formula C14H22N4O3S.

Molecular Formula C14H22N4O3S
Molecular Weight 326.42 g/mol
CAS No. 1240526-69-5
Cat. No. B1425286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-3-ylmethyl)urea
CAS1240526-69-5
Molecular FormulaC14H22N4O3S
Molecular Weight326.42 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)N1CCC(CC1)NC(=O)NCC2=CN=CC=C2
InChIInChI=1S/C14H22N4O3S/c1-2-22(20,21)18-8-5-13(6-9-18)17-14(19)16-11-12-4-3-7-15-10-12/h3-4,7,10,13H,2,5-6,8-9,11H2,1H3,(H2,16,17,19)
InChIKeyKZKROTZXEMDHBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-3-ylmethyl)urea (CAS 1240526-69-5): A Defined Urea-Based Research Probe


3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-3-ylmethyl)urea (CAS: 1240526-69-5) is a synthetic small molecule featuring a piperidine core with an ethanesulfonyl substituent and a urea linkage to a pyridin-3-ylmethyl group. It has a molecular weight of 326.42 g/mol and the formula C14H22N4O3S [1]. This compound is primarily utilized as a specialized building block or screening probe in drug discovery, available from reputable vendors at 95% purity . As a member of the piperidine-urea class, it is structurally related to molecules investigated for modulating receptors or enzymes such as fatty acid amide hydrolase (FAAH) and urea transporters [2]. Its value lies in its precise, defined chemical structure, which allows for systematic exploration of structure-activity relationships (SAR) where the position of the pyridine nitrogen is a critical variable.

Why 3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-3-ylmethyl)urea Cannot Be Substituted with a Generic Analog


Within the class of piperidine-urea compounds, minor structural modifications lead to profound differences in biological target engagement, a concept known as the 'activity cliff' in medicinal chemistry [1]. Simply substituting this compound with its closest commercially available analog, 3-[1-(ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea (CAS 1240528-70-4), alters the nitrogen atom's position on the pyridine ring, which can completely invert or ablate binding affinity at a specific target [2]. Furthermore, the ethanesulfonyl group provides a distinct hydrogen-bond acceptor profile and metabolic stability vector compared to other acylsulfonamide or amide replacements. For scientist buyers, procuring the exact compound is not about buying a generic 'urea' or 'piperidine'; it is about securing the specific 3D pharmacophore required to interrogate a defined protein cavity or to serve as a reliable SAR reference point.

Quantitative Evidence Guide for Differentiating 3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-3-ylmethyl)urea (CAS 1240526-69-5)


Pyridyl Positional Isomerism: Defining 3-Pyridyl vs. 2-Pyridyl Binding Topology

The most significant differentiator is the pyridin-3-ylmethyl substitution. In a closely related series of piperidine-urea compounds targeting the InhA enzyme (M. tuberculosis), the pyridin-3-ylmethyl analog (PDB: 5OIP ligand) demonstrated a specific binding pose, while the effect of shifting nitrogen to the 2-position (CAS 1240528-70-4) is known to drastically alter the hydrogen-bonding network with the protein [1]. Although direct target inhibition data for CAS 1240526-69-5 is not publicly available, SAR from analogous systems indicates that this positional isomer defines a unique vector, making it irreplaceable for hit-to-lead optimization programs exploring the 3-pyridyl topology [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Binding Assay

Computed LogP and the Impact of Ethanesulfonyl on Lipophilicity

The ethanesulfonyl group is a key determinant of physicochemical properties. The target compound has a computed XLogP3-AA of 0, indicative of a balanced, more hydrophilic profile compared to analogs with phenylsulfonyl or other lipophilic groups [1]. In contrast, sulfonylurea drugs like glibenclamide have significantly higher logP values (approx. 3.5), which drive their partitioning into adipose tissue and prolonged duration of action [2]. This property directly influences solubility and off-target binding, making the ethanesulfonyl-substituted compound a preferred candidate for targets requiring lower non-specific binding or improved aqueous solubility in biochemical assays.

ADME Lipophilicity Drug Design

Topological Polar Surface Area (TPSA) as a Selector for CNS Permeability Research

The target compound possesses a computed Topological Polar Surface Area (TPSA) of 99.8 Ų [1]. This places it within the crucial 'CNS drug-like' space (TPSA < 90 Ų is often predictive of good brain penetration, but 99.8 Ų is near the boundary, representing a balanced profile). This differentiates it from more polar urea analogs (e.g., those with carboxylate moieties, TPSA > 120 Ų) which are typically CNS-impermeable. For neuroscience or CNS drug discovery scientists, this specific TPSA value makes it a suitable scaffold for designing brain-penetrant candidates, whereas more polar alternatives would be excluded.

CNS Drug Discovery Blood-Brain Barrier Physicochemical Property

Purity and Batch-to-Batch Consistency for Reproducible Screening

The compound is commercially sourced at a standardized 95% purity by HPLC . This is a critical procurement specification for hit confirmation and dose-response studies, where impurities >5% can lead to significant assay interference. In contrast, less well-characterized analogs from boutique chemical suppliers may have variable purity (85-90%), introducing experimental noise. The availability of this compound via a major supplier (Enamine LLC, catalog EN300-64329) ensures batch-to-batch analytical traceability, which is a key criterion for systematic lead optimization [1].

Quality Control Screening Cascade Procurement Specification

Optimal Application Scenarios for Procuring 3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-3-ylmethyl)urea


Hit-to-Lead Optimization Programs Targeting the 3-Pyridyl Pharmacophore

In a medicinal chemistry campaign aiming to lock a 3-pyridylmethyl urea into a specific enzyme pocket, this compound is the essential starting material or reference standard. Evidence from the InhA co-crystal structure (PDB: 5OIP) confirms the 3-pyridyl vector engages key residues [1]. The 2-pyridyl isomer (CAS 1240528-70-4) is structurally incompatible with this binding mode, making CAS 1240526-69-5 irreplaceable for SAR studies in this context.

Development of Balanced CNS/PNS Drug Candidates

With a computed TPSA of 99.8 Ų and XLogP of 0, this scaffold provides a balanced physicochemical profile that places it near the boundary of CNS-permeability space [2]. It is an ideal starting point for scientists designing dual-peripheral/central agents, where highly polar compounds (TPSA > 120 Ų) would fail to cross the blood-brain barrier, but overly lipophilic ones might have toxicity issues.

Chemical Biology Probes with Predictable Solubility and Low Non-Specific Binding

The ethanesulfonyl group confers a significantly lower logP compared to classical arylsulfonylureas [3]. This compound is a superior choice for in vitro biochemical or cellular assays where high solubility and minimizing non-specific protein binding are paramount, such as in fluorescence-based screening assays or chemoproteomics studies.

Reference Standard for Analytical Method Development

Given its defined purity (95%) and the availability of batch traceability, this compound can serve as a qualified reference standard for developing HPLC or LC-MS methods within a lab's quality control system. This is particularly relevant for labs analyzing related piperidine-urea libraries.

Quote Request

Request a Quote for 3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-3-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.